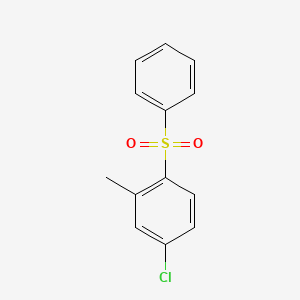

4-Chloro-2-methyldiphenyl sulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-methyldiphenyl sulfone is an organic compound with the molecular formula C13H11ClO2S It is a derivative of benzene, characterized by the presence of a chlorine atom, a methyl group, and a phenylsulfonyl group attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyldiphenyl sulfone typically involves the sulfonylation of 4-chloro-2-methylbenzene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

化学反応の分析

Types of Reactions

4-Chloro-2-methyldiphenyl sulfone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenols.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.

Reduction Reactions: The phenylsulfonyl group can be reduced to a phenylthiol group.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: 4-Hydroxy-2-methyl-1-(phenylsulfonyl)benzene.

Oxidation: 4-Chloro-2-carboxy-1-(phenylsulfonyl)benzene.

Reduction: 4-Chloro-2-methyl-1-(phenylthiol)benzene.

科学的研究の応用

Synthesis and Intermediacy

As an intermediate in synthetic chemistry, CMDS plays a crucial role in the creation of more complex organic molecules. Its versatility stems from its ability to undergo substitution, oxidation, and reduction reactions, allowing chemists to tailor its structure for various purposes.

Typical Syntheses

The synthesis of CMDS often involves sulfonylation of 4-chloro-2-methylbenzene with phenylsulfonyl chloride in the presence of bases like pyridine. This method ensures selective formation of the desired product under controlled conditions.

Industrial Production

Industrial production methods employ large-scale sulfonylation reactions utilizing automated reactors. Parameters such as temperature, pressure, and reaction time are optimized to enhance yield and purity. Post-reaction purification occurs via crystallization or distillation techniques.

Antimicrobial Activity

One of the primary biological activities of CMDS lies in its potent antimicrobial properties. Studies demonstrate that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibiotic agent .

Case Study: Antimicrobial Activity

Recent research evaluating the antimicrobial efficacy of CMDS revealed significant inhibition at low concentrations with minimal cytotoxicity towards human cells. These findings suggest that CMDS could serve as a basis for developing novel antibacterial agents.

Antioxidant Properties

Additionally, CMDS exhibits antioxidant properties, contributing to its broader spectrum of biological activities. This capability makes it valuable in protecting cells from oxidative damage, thereby offering potential therapeutic roles in combating oxidative stress-related disorders.

Case Study: Oxidative Stress Reduction

Experimental models investigating neuroprotection demonstrated that administration of CMDS significantly reduces oxidative stress markers and enhances neuronal cell survival. Such outcomes hint at its applicability in managing neurodegenerative diseases like Alzheimer's.

Pharmacological Effects

Due to its diverse biological activities, particularly its enzymatic inhibition capabilities, CMDS holds promise as a pharmaceutical lead compound. Specifically:

- Enzyme Inhibition: CMDS has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in neurotransmitter regulation. This property suggests potential therapeutic benefits in neurological disorders.

- Mechanism of Action: The phenylsulfonyl group interacts with specific molecular targets, modulating enzyme activity and influencing cellular signaling pathways. This interaction underscores its potential as a drug candidate.

Case Study: Enzyme Inhibition

Studies exploring the pharmacological profile of CMDS highlighted its capacity to inhibit AChE/BuChE enzymes. By doing so, it offers new avenues for addressing cholinergic dysfunctions associated with cognitive impairments.

Specialty Chemicals and Materials

Beyond its biomedical applications, CMDS finds extensive use in industrial settings due to its versatile chemical nature. It serves as an essential intermediate in producing specialized chemicals and materials:

- Polymer Formation: As part of polymer formulations—such as those involved in creating polysulfones—it contributes structural integrity and thermal stability .

- Material Processing: Its compatibility with various solvents allows it to be utilized in processing plastics, rubbers, etc. .

Table Summarizing Various Uses

| Field/Application | Specific Usage |

|---|---|

| Chemistry | Intermediate in synthesizing complex organic molecules |

| Versatile substrate for substitution, oxidation, and reduction reactions | |

| Biology | Antimicrobial agent against Gram-positive/Gram-negative bacteria |

| Antioxidant properties aiding in oxidative stress mitigation | |

| Medicine | Potential inhibitor of AChE/BuChE enzymes |

| Therapeutic implications in neurodegenerative diseases | |

| Industry | Essential intermediate in forming polymers |

作用機序

The mechanism of action of 4-Chloro-2-methyldiphenyl sulfone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.

類似化合物との比較

Similar Compounds

4-Chloro-2-methyl-1-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

4-Chloro-2-methyl-1-(phenylthiol)benzene: Similar structure but with a phenylthiol group instead of a phenylsulfonyl group.

4-Chloro-2-methyldiphenyl sulfone: Similar structure but with different substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties

生物活性

4-Chloro-2-methyldiphenyl sulfone, also known as chloromethyldiphenyl sulfone , is a compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C13H12ClO2S

- Molecular Weight : 272.75 g/mol

- Structure : The compound features a chlorinated diphenyl sulfone structure, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylsulfonyl group in the compound can participate in various biochemical interactions, influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and other physiological processes.

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for further development in treating infections .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Effects :

- Exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Effective against resistant strains, highlighting its potential as an antibiotic agent.

- Antioxidant Properties :

-

Neuroprotective Effects :

- Research indicates that the compound may protect neuronal cells from apoptosis through modulation of signaling pathways related to cell survival.

- Potential applications in neurodegenerative diseases are being explored due to these properties.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed that the compound inhibited growth at low concentrations, with minimal cytotoxicity to human cells. The study concluded that this compound could be developed into a novel antibacterial agent .

Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, this compound was administered to assess its protective effects on neuronal cells exposed to toxic agents. The results indicated a significant reduction in cell death and oxidative stress markers, suggesting its potential therapeutic role in conditions like Alzheimer's disease.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Antioxidant Capacity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Compound A (e.g., Sulfadiazine) | Moderate | Low | Moderate |

| Compound B (e.g., Paracetamol) | Low | High | Low |

特性

IUPAC Name |

1-(benzenesulfonyl)-4-chloro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-9-11(14)7-8-13(10)17(15,16)12-5-3-2-4-6-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGRKFFJSSUWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。